UNC1999 - 1431612-23-5

UNC1999

Catalog Number: EVT-284966
CAS Number: 1431612-23-5
Molecular Formula: C33H43N7O2
Molecular Weight: 569.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide, also known as UNC1999, is a synthetic small molecule developed as a chemical probe for investigating the biological functions of enhancer of zeste homolog 2 (EZH2) and enhancer of zeste homolog 1 (EZH1). [, , ] These enzymes are the catalytic subunits of polycomb repressive complex 2 (PRC2), which plays a critical role in gene silencing through trimethylation of lysine 27 on histone H3 (H3K27me3). [, , , , , ] UNC1999 is classified as a S-adenosyl-L-methionine (SAM)-competitive inhibitor, specifically targeting both EZH2 and EZH1 with high potency and selectivity. [, , ] This dual inhibition makes it a valuable tool for studying the roles of both enzymes, especially in cases where functional redundancy may mask the effects of inhibiting only EZH2. [, , , ] UNC1999 has shown promising anti-tumor activity in preclinical models of various cancers, particularly those dependent on EZH2 activity for their growth and survival. [, , , , , , , , , , , , , ]

Synthesis Analysis

A detailed protocol for the synthesis of UNC1999 is described by Konze et al. [] The synthesis involves a multi-step process starting with commercially available materials. Key steps include:* Formation of the 2-pyridone core structure.* Coupling of the pyridone moiety with the indazole core.* Introduction of the propan-2-ylpiperazinyl side chain.

Molecular Structure Analysis

UNC1999, being a SAM-competitive inhibitor, primarily participates in reactions involving the inhibition of EZH2 and EZH1 enzymatic activity. [, , ] It binds to the active site of these enzymes, competing with SAM for binding, thereby preventing the transfer of methyl groups from SAM to the lysine 27 residue of histone H3. [, , ] This ultimately leads to a decrease in H3K27me3 levels and derepression of target genes. [, , , , , ]

Mechanism of Action

UNC1999 functions as a SAM-competitive inhibitor of EZH2 and EZH1. [, , ] Its 2-pyridone moiety mimics SAM and binds to the SAM-binding pocket of these enzymes, preventing the binding of the natural substrate, SAM. [, , ] This binding prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3, thereby inhibiting the formation of H3K27me3, a repressive histone mark. [, , , , , ] By inhibiting the formation of this mark, UNC1999 causes the reactivation of genes normally silenced by PRC2. [, , , , , ]

Physical and Chemical Properties Analysis

UNC1999 is an orally bioavailable small molecule with favorable pharmacological properties. [, ] It exhibits high selectivity for EZH2 and EZH1 over a broad panel of other methyltransferases and kinases. [, ] This selectivity makes it a valuable tool for studying the specific roles of EZH2 and EZH1 in various biological processes.

Applications

UNC1999 has been extensively used in preclinical research to investigate the role of EZH2 and EZH1 in various biological processes and diseases. Here are some specific examples:* Multiple Myeloma: UNC1999 has shown promising anti-tumor effects in preclinical models of multiple myeloma, both alone and in combination with proteasome inhibitors. [, , , ] Studies suggest that it exerts its effects by derepressing tumor suppressor genes and inhibiting the oncogene MYC. [, ]* Prostate Cancer: UNC1999, in combination with proteasome inhibitors, exhibits synergistic anti-tumor activity in prostate cancer cells. []* Diffuse Large B-cell Lymphoma: This compound has demonstrated activity against diffuse large B-cell lymphoma cells, including those resistant to other EZH2 inhibitors. []* Acute Myeloid Leukemia: UNC1999, alone or combined with all-trans retinoic acid (ATRA), exhibits anti-leukemic effects by promoting differentiation and impairing the clonogenic survival of AML cells. []* Neuroblastoma: UNC1999 induces cell death and sensitizes neuroblastoma cells to 5-fluorouracil treatment. []* Hepatocellular Carcinoma: It enhances the antitumor effect of sorafenib in hepatocellular carcinoma by directly targeting EZH1. []* Bladder Cancer: UNC1999 inhibits cell growth and metastasis by targeting the JAK2/STAT3 signaling pathway. []* Conjunctival Melanoma: This compound demonstrates antitumor activity in vitro and in vivo by inhibiting cell growth and colony formation. []* Glioblastoma: UNC1999 suppresses the growth of glioblastoma brain tumor-initiating cells, especially in combination with dexamethasone. []

Beyond its use in cancer research, UNC1999 has been employed in various other research areas, including:* **Investigating the role of EZH2 in regulating CRISPR-Cas9 activity in closed chromatin. [, ]* Studying the impact of EZH1/2 on NK cell differentiation and maturation. []* Understanding the contribution of EZH2 to liver inflammation and fibrosis. []

UNC2400

  • Compound Description: UNC2400 is a close analog of UNC1999, designed with significantly lower potency (>1,000-fold) []. It serves as a negative control compound in cellular studies, particularly for assessing the on-target effects of UNC1999 [].

GSK126

  • Compound Description: GSK126 is a highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2 [, , ]. It demonstrates potent inhibition of EZH2 enzymatic activity and effectively reduces H3K27me3 levels in various cancer cell lines, including diffuse large B-cell lymphoma (DLBCL), multiple myeloma, and prostate cancer [, , ]. GSK126 has shown efficacy in preclinical studies for its antitumor activity [, , , ].
  • Relevance: GSK126's selectivity for EZH2 over its homolog EZH1 contrasts with UNC1999's dual inhibitory activity [, ]. This difference is crucial for understanding the distinct roles of EZH1 and EZH2 in various biological contexts and highlights the potential advantages of dual inhibition with UNC1999 in certain cancers.

EPZ005687

  • Compound Description: EPZ005687 is a potent, SAM-competitive EZH2 inhibitor [, ]. Similar to UNC1999, it effectively inhibits EZH2 activity and reduces H3K27me3 levels in various cancer cells, leading to growth inhibition and apoptosis [].
  • Relevance: EPZ005687, like UNC1999, targets the SAM-binding pocket of EZH2, highlighting a common mechanism of action for these epigenetic inhibitors [, ].

GSK343

  • Compound Description: GSK343 is another selective, SAM-competitive EZH2 inhibitor [, , ]. It exhibits potent inhibition of EZH2, reduces H3K27me3 levels in cancer cells, and has been investigated for its potential in inducing autophagy, a cellular degradation process that can have both cytoprotective and cytotoxic roles in cancer [].
  • Relevance: GSK343 shares a similar mechanism of action with UNC1999, primarily targeting the SAM-binding site of EZH2 [, , ]. The observation of GSK343-induced autophagy warrants further investigation into the potential for UNC1999 to elicit similar cellular responses.

EPZ-6438 (Tazemetostat)

  • Compound Description: Tazemetostat is an orally bioavailable, small-molecule EZH2 inhibitor that has demonstrated clinical activity in patients with relapsed or refractory B-cell lymphomas [, ]. Tazemetostat has received FDA approval for specific types of follicular lymphoma and epithelioid sarcoma.

EI1

  • Compound Description: EI1 is an indole-based, SAM-competitive EZH2 inhibitor that exhibits potent antitumor activity in preclinical models []. It has shown efficacy in inhibiting the growth of cancer cells with EZH2-activating mutations.
  • Relevance: EI1's classification as an indole-based inhibitor, similar to GSK126, highlights a common structural feature among potent EZH2 inhibitors, including UNC1999, which shares a 2-pyridone group in its structure [].

CPI-1205

  • Compound Description: CPI-1205 is a selective and orally bioavailable EZH2 inhibitor currently under investigation in clinical trials for the treatment of various hematologic malignancies and solid tumors [].

UNC0638

  • Compound Description: UNC0638 is a chemical probe that inhibits histone lysine methyltransferases []. In studies on human bronchial epithelial cells, UNC0638 attenuated both poly(I:C)- and IL-1β-induced IL-6 release, suggesting a role in regulating inflammatory responses [].

DZNep

  • Compound Description: DZNep is an inhibitor of S-adenosyl-L-homocysteine hydrolase, an enzyme involved in the metabolism of S-adenosylmethionine (SAM) [, ]. DZNep indirectly inhibits EZH2 activity by depleting cellular SAM levels.

JQ1

  • Compound Description: JQ1 is a bromodomain and extra-terminal (BET) inhibitor that disrupts the interaction between BET proteins and acetylated histones [, , ].

Properties

CAS Number

1431612-23-5

Product Name

UNC1999

IUPAC Name

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide

Molecular Formula

C33H43N7O2

Molecular Weight

569.7 g/mol

InChI

InChI=1S/C33H43N7O2/c1-7-8-24-15-23(6)37-33(42)28(24)19-35-32(41)27-16-26(17-30-29(27)20-36-40(30)22(4)5)25-9-10-31(34-18-25)39-13-11-38(12-14-39)21(2)3/h9-10,15-18,20-22H,7-8,11-14,19H2,1-6H3,(H,35,41)(H,37,42)

InChI Key

DPJNKUOXBZSZAI-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

UNC1999; UNC 1999; UNC-1999;

Canonical SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.